9,10-Anthracenedione, 1-amino-4-((3-((dimethylamino)methyl)phenyl)amino)-, monoacetate
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Overview
Description
9,10-Anthracenedione, 1-amino-4-((3-((dimethylamino)methyl)phenyl)amino)-, monoacetate is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-((3-((dimethylamino)methyl)phenyl)amino)-, monoacetate typically involves multi-step organic reactions. The process begins with the preparation of the anthracenedione core, followed by the introduction of amino and dimethylaminomethyl groups. Common reagents used in these reactions include aniline derivatives, dimethylamine, and various catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving advanced catalytic processes and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-amino-4-((3-((dimethylamino)methyl)phenyl)amino)-, monoacetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of reduced anthracenedione derivatives.
Substitution: Various substitution reactions can occur, particularly involving the amino and dimethylaminomethyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed
Scientific Research Applications
9,10-Anthracenedione, 1-amino-4-((3-((dimethylamino)methyl)phenyl)amino)-, monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-((3-((dimethylamino)methyl)phenyl)amino)-, monoacetate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1-amino-: A simpler derivative with similar chemical properties but fewer functional groups.
9,10-Anthracenedione, 1-amino-4-hydroxy-:
9,10-Anthracenedione, 1-amino-2-methyl-: Features a methyl group, affecting its chemical behavior and uses.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 1-amino-4-((3-((dimethylamino)methyl)phenyl)amino)-, monoacetate lies in its complex structure, which provides a versatile platform for various chemical reactions and applications. Its combination of amino and dimethylaminomethyl groups offers unique reactivity and potential for diverse scientific research and industrial uses.
Properties
CAS No. |
83968-86-9 |
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Molecular Formula |
C23H21N3O2.C2H4O2 C25H25N3O4 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
acetic acid;1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O2.C2H4O2/c1-26(2)13-14-6-5-7-15(12-14)25-19-11-10-18(24)20-21(19)23(28)17-9-4-3-8-16(17)22(20)27;1-2(3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,3,4) |
InChI Key |
BRGUEQVFTPNNLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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